![molecular formula C16H20N2O B2771977 N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1796948-06-5](/img/structure/B2771977.png)

N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

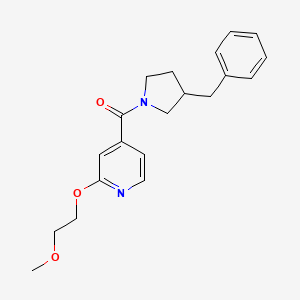

The compound “(1R,5S)-N-phenethyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic scaffold at its core. This structure is characteristic of the tropane alkaloids .Chemical Reactions Analysis

The synthesis of this compound involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene . This reaction is key to forming the bicyclic scaffold that is central to the compound’s structure .Scientific Research Applications

Cognitive Deficits in Schizophrenia

Research has identified certain compounds, similar in structure to "(1R,5S)-N-phenethyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide," as potential treatments for cognitive deficits in schizophrenia. These compounds have been found to act as agonists of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR), demonstrating potent and selective activity. Studies highlight their rapid brain penetration, high oral bioavailability, and efficacy in improving cognitive performance, particularly in models assessing auditory sensory gating and novel object recognition (Wishka et al., 2006).

Metabolic and Excretory Pathways

Another area of research focuses on understanding the metabolic and excretory pathways of similar compounds through the use of tritiated versions to explore their preclinical metabolism in vivo. These studies are crucial for identifying potential metabolic liabilities and ensuring stability, which is essential for the development of therapeutic agents. For example, studies have explored the stability and metabolic fate of compounds in different species, highlighting the importance of tritiation at specific sites to mitigate the risk of tritium loss and accurately determine excretory pathways (Shaffer et al., 2006).

Novel Synthesis Approaches

Research has also been conducted on the efficient synthesis of enantiopure compounds that serve as rigid analogues for bioactive peptides. These syntheses facilitate the exploration of conformation-activity relationships in various biologically active peptides. By creating enantiopure versions of these compounds, researchers can better understand their potential therapeutic applications and optimize their bioactivity (Dietrich & Lubell, 2003).

Heterobicyclic Compounds Synthesis

Another significant application involves the gold-catalyzed assembly of heterobicyclic systems, including oxabicyclo[3.2.1]octenes and azabicyclo[3.2.1]octenes. These synthetic methodologies are pivotal for the development of novel pharmaceuticals and materials by enabling the efficient construction of complex molecular architectures (Zhang & Kozmin, 2005).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, as well as investigation into its potential biological activities. The 8-azabicyclo[3.2.1]octane scaffold, in particular, is a promising area for future research due to its presence in a variety of biologically active compounds .

Properties

IUPAC Name |

N-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c19-16(17-12-11-13-5-2-1-3-6-13)18-14-7-4-8-15(18)10-9-14/h1-7,14-15H,8-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEIMMBPTKKYLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2771895.png)

![N-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2771896.png)

![N-{[1-(prop-2-enoyl)piperidin-3-yl]methyl}acetamide](/img/structure/B2771897.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2771898.png)

![Phenyl[2-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2771900.png)

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2771901.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2771906.png)

![N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-phenylacetamide](/img/structure/B2771911.png)

![2-[3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2771914.png)